2-(Pyridin-2-ylamino)-benzoic acid
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Overview
Description
2-(Pyridin-2-ylamino)-benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through an amino group
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylamino)-benzoic acid typically involves the reaction of 2-aminopyridine with a benzoic acid derivative. One common method is the condensation reaction between 2-aminopyridine and 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(Pyridin-2-ylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
2-(Pyridin-2-yl)benzoic acid: Lacks the amino group, affecting its reactivity and biological activity.
2-(Pyridin-2-ylamino)-phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, leading to different chemical properties.
Uniqueness: 2-(Pyridin-2-ylamino)-benzoic acid is unique due to the presence of both a pyridine ring and a benzoic acid moiety linked through an amino group. This structure provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXJIQJGEMRZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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